(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2/c1-26-19(12-18(25-26)14-2-4-15(23)5-3-14)21(28)27-10-7-16(8-11-27)29-20-6-9-24-13-17(20)22/h2-6,9,12-13,16H,7-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYONEYCOMJFBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable piperidine derivative to form the 3-chloropyridin-4-yl)oxy)piperidine intermediate.
Coupling with Pyrazole: The intermediate is then coupled with a pyrazole derivative, such as 3-(4-fluorophenyl)-1-methyl-1H-pyrazole, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly: The final step involves the formation of the methanone linkage, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting the methanone to a methanol derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or bases.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Methanol derivatives of the methanone group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, the compound’s structure suggests potential activity as a ligand for various receptors or enzymes. It could be used in the study of receptor-ligand interactions, enzyme inhibition, or as a probe in biochemical assays.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features are reminiscent of pharmacophores found in various therapeutic agents, suggesting possible activity against targets such as neurotransmitter receptors or enzymes involved in disease pathways.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for easy incorporation into larger molecular frameworks, enhancing the properties of the final product.
Mechanism of Action
The mechanism by which (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The presence of the piperidine and pyrazole rings suggests potential interactions with neurotransmitter receptors, while the fluorophenyl group could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
- (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Uniqueness
The uniqueness of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl and a pyrazole ring, along with the piperidine and pyridine moieties, provides a versatile scaffold for further modification and optimization in various applications.
Biological Activity
The compound (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The molecular formula of this compound is with a molecular weight of 360.84 g/mol. The structure includes:
- A chloropyridine moiety , which is known to enhance biological activity.
- A piperidine ring , contributing to the compound's pharmacological properties.
- A pyrazole derivative , which has been associated with various therapeutic effects.
Research indicates that this compound interacts with several biological targets, including enzymes and receptors. The presence of the chloropyridine and piperidine groups enhances its binding affinity. Notably, it has shown potential in the following areas:
- Neuropharmacology : The compound's ability to modulate neurotransmitter systems suggests applications in treating neurodegenerative diseases.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, especially in breast cancer cell lines.
Anticancer Activity
A study assessed a series of pyrazole derivatives for their antiproliferative effects against the MCF7 human breast cancer cell line using an MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic activity with IC50 values as low as 3.3 µM, demonstrating potential for further development as anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE). Compounds similar to this compound have shown promising results in enzyme inhibition assays, indicating potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylquinolin-4(1H)-one | Contains a quinoline core | Antimicrobial and anticancer |
| 3-(Pyridin-4-yloxy)-N-(piperidin-1-yl)propanamide | Piperidine linked to pyridine | CNS activity |
| 4-(Chlorophenoxy)-N-(piperidin-1-yloxy)-butanamide | Chlorophenoxy group with piperidine | Potential anti-inflammatory |
The unique combination of functional groups in this compound distinguishes it from other similar compounds, potentially enhancing its selectivity and potency.
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves a multi-step approach:
- Piperidine ring formation : React 3-chloropyridin-4-ol with a base (e.g., K₂CO₃) to generate the intermediate 3-chloropyridin-4-oxy-piperidine.
- Pyrazole coupling : Condense the intermediate with a 3-(4-fluorophenyl)-1-methyl-1H-pyrazole derivative under palladium-catalyzed conditions (e.g., Pd(OAc)₂, PPh₃) to form the hybrid scaffold.
- Methanone introduction : Use a carbonylating agent (e.g., phosgene or triphosgene) in anhydrous DMF to finalize the methanone linkage. Purification via column chromatography (silica gel, EtOAc/hexane) and recrystallization (methanol) ensures high purity .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry, substituent positions, and piperidine-pyrazole connectivity.
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient).
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 441.12) and fragmentation patterns.
- X-ray crystallography : Resolve 3D structure and confirm stereoelectronic interactions (if crystals are obtainable) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
- Modify substituents : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency changes.
- Piperidine ring variations : Compare 3-chloropyridinyloxy with unsubstituted pyridinyloxy analogs to determine chlorine’s role in target binding.
- Biological assays : Test modified analogs against kinase inhibition (e.g., JAK2 or PI3K) or cellular proliferation (e.g., IC₅₀ in cancer cell lines) to correlate structural changes with activity .
Q. What computational strategies predict binding affinity and stability with target enzymes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinase domains). Prioritize residues forming hydrogen bonds (e.g., pyridine-Cl with Lys123) or hydrophobic contacts (fluorophenyl with Phe456).
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess chemical reactivity and stability.
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50 ns trajectories) to evaluate binding mode persistence and conformational flexibility .
Q. How can reaction conditions be optimized to improve coupling-step yields?
- Catalyst screening : Test Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(dba)₂) and ligands (e.g., Xantphos vs. BINAP) for cross-coupling efficiency.
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) with toluene/THF mixtures for solubility and reactivity.
- Temperature control : Perform reactions under microwave irradiation (100°C, 30 min) vs. conventional heating (reflux, 12 hr) to reduce side products. Monitor progress via TLC and isolate intermediates promptly to prevent degradation .
Q. What in vitro assays are recommended for assessing enzyme inhibition and receptor modulation?
- Kinase inhibition : Use ADP-Glo™ assays (Promega) to measure IC₅₀ against recombinant kinases (e.g., EGFR, c-Met).
- Cellular cytotoxicity : Employ MTT assays in HeLa or MCF-7 cells to evaluate antiproliferative effects.
- Receptor binding : Perform radioligand displacement assays (e.g., [³H]-ligand competition) for GPCR or nuclear receptor targets. Validate selectivity via panel screening against unrelated enzymes (e.g., COX-2, acetylcholinesterase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
